1,1-Bis(triethoxysilyl)ethane
CAS No.: 16068-36-3
Cat. No.: VC21002080
Molecular Formula: C14H34O6Si2
Molecular Weight: 354.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16068-36-3 |
---|---|
Molecular Formula | C14H34O6Si2 |
Molecular Weight | 354.59 g/mol |
IUPAC Name | triethoxy(1-triethoxysilylethyl)silane |
Standard InChI | InChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3 |
Standard InChI Key | FOQJQXVUMYLJSU-UHFFFAOYSA-N |
SMILES | CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
Canonical SMILES | CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
Introduction
Fundamental Characteristics of 1,1-Bis(triethoxysilyl)ethane
Chemical Identity and Structure
1,1-Bis(triethoxysilyl)ethane is an organosilicon compound characterized by two silicon atoms bridged by an ethane group, with each silicon atom bearing three ethoxy groups. This structure provides the compound with unique chemical reactivity and physical properties that make it valuable in various applications. Its IUPAC name is triethoxy(1-triethoxysilylethyl)silane, and it is identified by CAS number 16068-36-3 .
The compound possesses a molecular formula of C14H34O6Si2 and a molecular weight of 354.59 g/mol . Its structure can be represented in SMILES notation as CCOSi(OCC)OCC, which reflects the arrangement of the ethoxy groups around the silicon atoms and the ethane bridge between them .
Physical and Chemical Properties
1,1-Bis(triethoxysilyl)ethane exhibits several notable physical and chemical properties that influence its behavior in various applications. The compound has a LogP value of 2.76, indicating moderate hydrophobicity . This characteristic affects its solubility in different solvents and its interactions with various surfaces and materials.
The presence of six hydrolyzable ethoxy groups makes this compound particularly reactive toward nucleophiles, especially in the presence of water. This reactivity is the basis for its participation in sol-gel processes, which are fundamental to many of its applications in materials science .
Chemical Behavior and Reaction Mechanisms
Hydrolysis Kinetics
The chemical behavior of 1,1-Bis(triethoxysilyl)ethane has been extensively studied, particularly its hydrolysis and condensation reactions, which are crucial for its applications in membrane formation and coatings. Research has shown that the hydrolysis kinetics are strongly pH-dependent, with the compound demonstrating distinct behavior under different pH conditions .
In water-ethanol solutions, the hydrolysis of 1,1-Bis(triethoxysilyl)ethane proceeds through the nucleophilic attack of water on the silicon atoms, resulting in the replacement of ethoxy groups with hydroxyl groups. This process is typically catalyzed by acids or bases, with the reaction rate varying significantly depending on the catalyst type and concentration .
The hydrolysis of this compound follows complex kinetics due to the presence of multiple ethoxy groups that can undergo sequential hydrolysis. Research using FTIR spectroscopy with short pathlength transmission cells has enabled the precise measurement of these reaction rates and has led to the development of mathematical models that describe the hydrolysis process .
Condensation Mechanisms and Network Formation
Following hydrolysis, 1,1-Bis(triethoxysilyl)ethane undergoes condensation reactions where the hydroxyl groups react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds. These reactions lead to the formation of complex three-dimensional networks that are the basis for many of the material applications of this compound .
The condensation mechanisms have been studied using advanced spectroscopic techniques, and mathematical models have been developed to describe the combined hydrolysis and condensation processes. These models are valuable for predicting the structure and properties of materials derived from 1,1-Bis(triethoxysilyl)ethane under different reaction conditions .
Applications in Advanced Materials
Membrane Technology
One of the most significant applications of 1,1-Bis(triethoxysilyl)ethane is in the development of organosilica membranes for gas separation processes. These membranes are synthesized through the hydrolysis and condensation of the compound, resulting in siloxane networks with controlled porosity and exceptional thermal stability.
The membranes derived from 1,1-Bis(triethoxysilyl)ethane have shown remarkable performance in hydrogen purification and carbon dioxide removal. Their enhanced thermal and oxidation stability makes them particularly valuable for high-temperature applications, with studies demonstrating that these membranes can operate effectively at temperatures up to 700°C without significant loss of selectivity.
The performance characteristics of 1,1-Bis(triethoxysilyl)ethane-derived membranes can be tuned by varying the synthesis conditions, including the hydrolysis pH, aging time, and thermal treatment. This tunability allows for the optimization of membrane properties for specific separation applications.
Membrane Property | Typical Value | Application Relevance |
---|---|---|
Maximum Operating Temperature | Up to 700°C | High-temperature hydrogen purification |
Hydrogen Permeance | >10⁻⁶ mol·m⁻²·s⁻¹·Pa⁻¹ | Efficient gas separation |
Thermal Stability Enhancement | Significant improvement over pure silica | Extended membrane lifetime |
Hydrothermal Stability | Superior to conventional silica membranes | Operation in humid conditions |
Coatings and Surface Modifications
1,1-Bis(triethoxysilyl)ethane serves as an effective coating agent for enhancing surface properties across various industries. When applied to surfaces, it undergoes hydrolysis and condensation to form a thin, durable siloxane film that can improve adhesion, water repellency, and stain resistance.
In textile applications, coatings derived from this compound can enhance the durability and functional properties of fabrics. These coatings can impart water and oil repellency, improving the stain resistance of the treated textiles. Similar benefits can be achieved when the compound is used to treat other materials such as plastics and leather.
The effectiveness of 1,1-Bis(triethoxysilyl)ethane in surface modification applications stems from its ability to form strong chemical bonds with various substrate materials while providing functional groups that can interact with other coating components or impart specific properties to the treated surface.
Synthesis of Mesoporous Materials
In material science, 1,1-Bis(triethoxysilyl)ethane serves as a crucial precursor for synthesizing mesoporous organosilica materials. These materials possess controlled porosity and surface characteristics, with high surface areas and tunable properties that make them suitable for applications in catalysis and drug delivery systems.
The ethane bridge in 1,1-Bis(triethoxysilyl)ethane is incorporated into the silica framework during the synthesis of these materials, resulting in organic-inorganic hybrid structures with enhanced properties compared to conventional silica materials. The presence of the organic bridge can increase the hydrothermal stability and modify the surface properties of the resulting materials.
Research Findings and Recent Developments
Thermal Stability Enhancements
Recent research has focused on enhancing the thermal stability of membranes derived from 1,1-Bis(triethoxysilyl)ethane. Studies have shown that by firing these membranes at elevated temperatures (550-700°C), their thermal stability can be significantly improved without compromising their selectivity for gas separation applications.
The improved thermal stability is attributed to increased cross-linking within the siloxane network, resulting in the formation of thermally stable siloxane bonds. This enhancement enables the use of these membranes in high-temperature applications, such as hydrogen purification from hot gas streams, where conventional membranes would fail.
Co-Polymerization with Other Silanes
Innovative research has explored the co-polymerization of 1,1-Bis(triethoxysilyl)ethane with other functional silanes to create materials with enhanced or novel properties. For example, studies have investigated the synthesis of copolymers with 3-mercaptopropyl(trimethoxy)silane to produce free-standing films with sulfonyl groups .
These films are prepared by heating the copolymer at 80°C for extended periods (typically four days) and then treating them with hydrogen peroxide to oxidize the thiol groups to sulfonyl groups. The resulting materials exhibit excellent stability against hydrolysis and maintain their form even at elevated temperatures (150°C) .
The sulfonyl group content in these films can be controlled by adjusting the ratio of the silane precursors, allowing for the fine-tuning of material properties for specific applications. For instance, films with a 1:2 ratio of 3-mercaptopropyl(trimethoxy)silane to 1,2-bis(trimethoxysilyl)ethane exhibited a sulfonyl group content of 1.20 mmol/g at 150°C .
Analytical Method Development
Researchers have developed specialized analytical methods for the characterization and quality control of 1,1-Bis(triethoxysilyl)ethane. High-performance liquid chromatography (HPLC) methods using reverse-phase columns have been established for the analysis of this compound with simple conditions .
These methods typically employ mobile phases containing acetonitrile, water, and phosphoric acid, with the option to substitute phosphoric acid with formic acid for mass spectrometry-compatible applications. The developed methods are scalable and can be used for the isolation of impurities in preparative separations, as well as for pharmacokinetic studies .
Analytical Technique | Application | Key Parameters |
---|---|---|
FTIR Spectroscopy | Hydrolysis and condensation kinetics | Short pathlength transmission cell |
HPLC | Purity analysis, impurity isolation | Acetonitrile/water/phosphoric acid mobile phase |
29Si NMR | Structural characterization | Chemical shift range -40 to -60 ppm |
1H NMR | Confirmation of ethane backbone | Multiple resonance signals for ethoxy groups |
Comparative Analysis and Structure-Property Relationships
Comparison with Similar Organosilica Compounds
1,1-Bis(triethoxysilyl)ethane exhibits distinct properties compared to similar organosilica compounds due to its unique molecular structure. The 1,1-configuration, where both silicon atoms are attached to the same carbon atom of the ethane bridge, results in different reactivity and material properties compared to its 1,2-counterpart, where the silicon atoms are attached to different carbon atoms .
The structural differences between these compounds influence their hydrolysis and condensation behavior, as well as the properties of the materials derived from them. For instance, membranes prepared from 1,1-Bis(triethoxysilyl)ethane often exhibit different pore structures and separation characteristics compared to those derived from 1,2-bis(triethoxysilyl)ethane or other similar precursors.
Structure-Property Relationships
The relationship between the molecular structure of 1,1-Bis(triethoxysilyl)ethane and the properties of materials derived from it has been the subject of extensive research. Studies have shown that the ethane bridge provides flexibility to the siloxane network, resulting in materials with improved mechanical properties compared to pure silica materials.
Additionally, the presence of the ethane bridge affects the hydrophobicity of the resulting materials, which has implications for their performance in applications involving water or other polar solvents. The organic nature of the bridge also influences the thermal and chemical stability of the materials, with the carbon-silicon bonds typically being more stable under certain conditions than silicon-oxygen bonds.
Future Research Directions and Challenges
Emerging Applications
Future research on 1,1-Bis(triethoxysilyl)ethane is likely to explore new applications beyond the current focus on membranes and coatings. Potential areas of investigation include its use in advanced composites, electronic materials, and biomedical applications. The ability to form organic-inorganic hybrid materials with tunable properties makes this compound attractive for a wide range of emerging technologies.
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